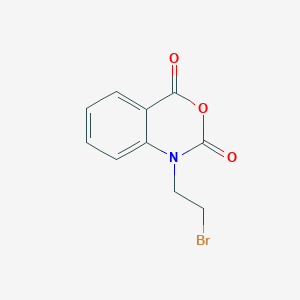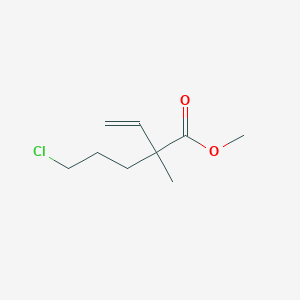![molecular formula C11H12N4O4S B14618281 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine CAS No. 59761-13-6](/img/structure/B14618281.png)
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine is a complex organic compound characterized by the presence of a nitro group, a sulfanyl group, and an imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine typically involves multi-step organic reactions. One common method includes the nitration of an aromatic precursor followed by the introduction of the sulfanyl group and subsequent cyclization to form the imidazolidine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications.
化学反応の分析
Types of Reactions
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins.
類似化合物との比較
Similar Compounds
1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine: Similar structure but with a different position of the nitro group.
1-Methyl-2-{nitro[(2-nitrophenyl)sulfanyl]methylidene}imidazolidine: Another positional isomer with the nitro group in the ortho position.
Uniqueness
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine is unique due to the specific positioning of the nitro and sulfanyl groups, which can influence its reactivity and biological activity. The presence of the imidazolidine ring also adds to its distinct chemical properties, making it a valuable compound for various research applications.
特性
CAS番号 |
59761-13-6 |
|---|---|
分子式 |
C11H12N4O4S |
分子量 |
296.30 g/mol |
IUPAC名 |
1-methyl-2-[nitro-(3-nitrophenyl)sulfanylmethylidene]imidazolidine |
InChI |
InChI=1S/C11H12N4O4S/c1-13-6-5-12-10(13)11(15(18)19)20-9-4-2-3-8(7-9)14(16)17/h2-4,7,12H,5-6H2,1H3 |
InChIキー |
DFJPTWMSQCKAKC-UHFFFAOYSA-N |
正規SMILES |
CN1CCNC1=C([N+](=O)[O-])SC2=CC=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


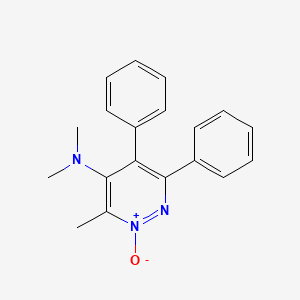

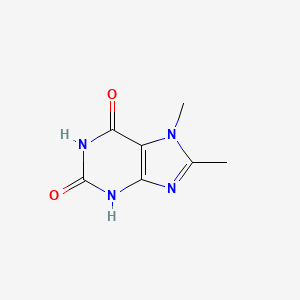
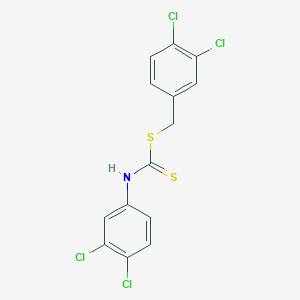
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
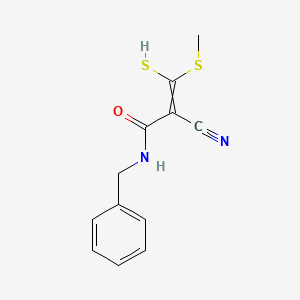
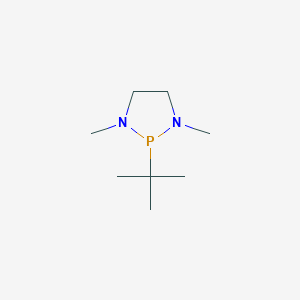
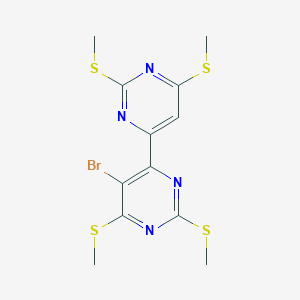
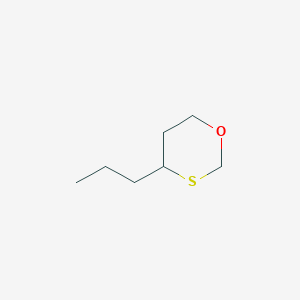
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
